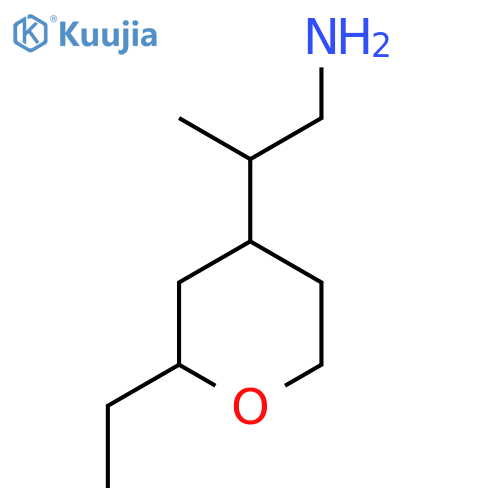Cas no 2248370-37-6 (2-(2-Ethyloxan-4-yl)propan-1-amine)

2248370-37-6 structure
商品名:2-(2-Ethyloxan-4-yl)propan-1-amine
2-(2-Ethyloxan-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-6506645
- 2248370-37-6
- 2-(2-Ethyloxan-4-yl)propan-1-amine
-
- インチ: 1S/C10H21NO/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-10H,3-7,11H2,1-2H3
- InChIKey: VVIUOLZJLXIEIO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C)CN)CC1CC
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 35.2Ų
2-(2-Ethyloxan-4-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506645-0.05g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.05g |
$1807.0 | 2025-03-14 | |
| Enamine | EN300-6506645-0.5g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.5g |
$2066.0 | 2025-03-14 | |
| Enamine | EN300-6506645-1.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 1.0g |
$2152.0 | 2025-03-14 | |
| Enamine | EN300-6506645-0.25g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.25g |
$1980.0 | 2025-03-14 | |
| Enamine | EN300-6506645-2.5g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 2.5g |
$4216.0 | 2025-03-14 | |
| Enamine | EN300-6506645-5.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 5.0g |
$6239.0 | 2025-03-14 | |
| Enamine | EN300-6506645-10.0g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 10.0g |
$9252.0 | 2025-03-14 | |
| Enamine | EN300-6506645-0.1g |
2-(2-ethyloxan-4-yl)propan-1-amine |
2248370-37-6 | 95.0% | 0.1g |
$1893.0 | 2025-03-14 |
2-(2-Ethyloxan-4-yl)propan-1-amine 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
2248370-37-6 (2-(2-Ethyloxan-4-yl)propan-1-amine) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
